molecular formula C16H17N3O4 B2635953 diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate CAS No. 866157-74-6

diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

Cat. No.: B2635953
CAS No.: 866157-74-6
M. Wt: 315.329
InChI Key: YTDXXHUOKUOWEB-UHFFFAOYSA-N
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Description

Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate is a chemical compound that features a triazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate typically involves the reaction of diethyl malonate with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, thereby inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methylene}malonate
  • Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

Uniqueness

This compound is unique due to its specific triazole ring structure, which imparts distinct biological and chemical properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXXHUOKUOWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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